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molecular formula C10H12FNO B8588704 2-fluoro-4-(tetrahydro-2H-pyran-4-yl)pyridine

2-fluoro-4-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No. B8588704
M. Wt: 181.21 g/mol
InChI Key: CZSGMFLFHKMRFD-UHFFFAOYSA-N
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Patent
US08946230B2

Procedure details

A suspension of palladium hydroxide, (20 wt % palladium dry basis on carbon, wet, degussa type e101 ne/w, 150 mg), and 4-(3,6-Dihydro-2H-pyran-4-yl)-2-fluoropyridine (0.90 g, 5.0 mmol) in EtOH (10 mL) was placed under 1 atm hydrogen (balloon) and stirred for 4 h at RT. The mixture was then placed back under argon atmosphere, the palladium was filtered off, and the filtrate was concentrated to give 2-fluoro-4-(tetrahydro-2H-pyran-4-yl)pyridine (0.86 g, 4.76 mmol, 95%) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH:5]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([F:13])[CH:8]=2)[CH2:3][CH2:2]1.[H][H]>CCO.[OH-].[Pd+2].[OH-]>[F:13][C:9]1[CH:8]=[C:7]([CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[CH:12]=[CH:11][N:10]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
O1CCC(=CC1)C1=CC(=NC=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
150 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the palladium was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.76 mmol
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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